molecular formula C16H15F2NO2 B4981242 2,6-difluoro-N-(4-propoxyphenyl)benzamide

2,6-difluoro-N-(4-propoxyphenyl)benzamide

Cat. No.: B4981242
M. Wt: 291.29 g/mol
InChI Key: NKNCKYZROKJIPG-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a propoxy group attached to the phenyl ring

Properties

IUPAC Name

2,6-difluoro-N-(4-propoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-2-10-21-12-8-6-11(7-9-12)19-16(20)15-13(17)4-3-5-14(15)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNCKYZROKJIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-propoxyphenyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Amidation: The 2,6-difluorobenzoic acid is reacted with 4-propoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-propoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be further functionalized.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

2,6-Difluoro-N-(4-propoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-difluoro-N-(4-propoxyphenyl)benzamide.

    2,4-Difluoro-N-(4-propoxyphenyl)benzamide: A similar compound with fluorine atoms at different positions.

    2,6-Difluoroaniline: Another related compound used in various synthetic applications.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms and the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

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